
1-(Chloromethoxy)-2,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethoxy)-2,3-difluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with a chloromethoxy group and two fluorine atoms at the 2 and 3 positions
Preparation Methods
The synthesis of 1-(Chloromethoxy)-2,3-difluorobenzene typically involves the chloromethylation of 2,3-difluorophenol. The reaction is carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction conditions generally include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
1-(Chloromethoxy)-2,3-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH₄) can convert the chloromethoxy group to a hydroxymethyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Chloromethoxy)-2,3-difluorobenzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)-2,3-difluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The chloromethoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to penetrate biological membranes and reach intracellular targets.
Comparison with Similar Compounds
1-(Chloromethoxy)-2,3-difluorobenzene can be compared with other similar compounds, such as:
1-(Chloromethoxy)-4-fluorobenzene: This compound has a single fluorine atom at the 4 position, which affects its reactivity and biological activity.
1-(Methoxymethoxy)-2,3-difluorobenzene: The methoxymethoxy group provides different electronic and steric properties compared to the chloromethoxy group.
2,3-Difluorophenol: Lacks the chloromethoxy group, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of the chloromethoxy and difluoro substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5ClF2O |
|---|---|
Molecular Weight |
178.56 g/mol |
IUPAC Name |
1-(chloromethoxy)-2,3-difluorobenzene |
InChI |
InChI=1S/C7H5ClF2O/c8-4-11-6-3-1-2-5(9)7(6)10/h1-3H,4H2 |
InChI Key |
CQCISJXNGWFMSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


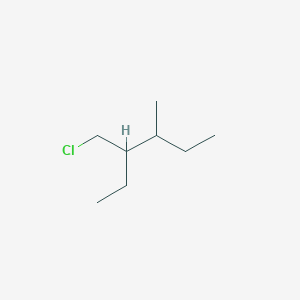
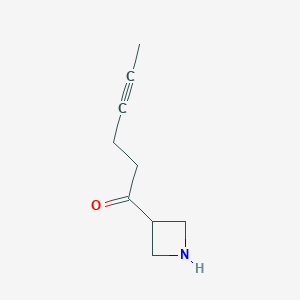

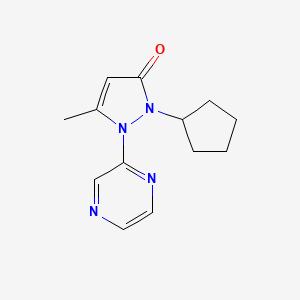
![Thieno[2,3-c]pyridin-3(2H)-one](/img/structure/B13170105.png)
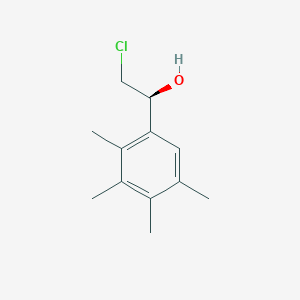
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13170122.png)

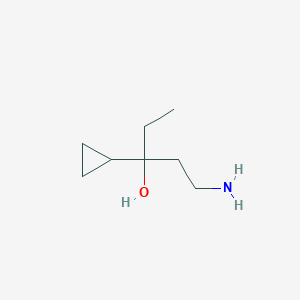
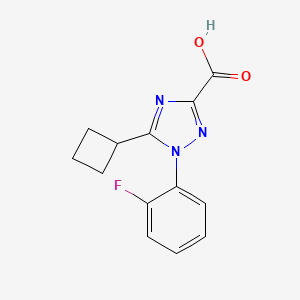


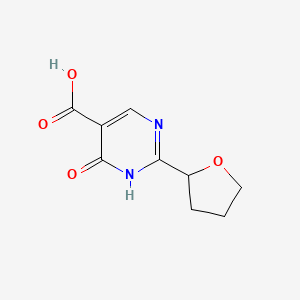
![1-[(2S)-pyrrolidin-2-yl]pentan-1-one](/img/structure/B13170174.png)
